molecular formula C22H23NO4 B11712146 heptyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

heptyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11712146
M. Wt: 365.4 g/mol
InChI Key: UCNHZIHRKRCIJH-UHFFFAOYSA-N
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Description

HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a chemical compound with the molecular formula C22H22N2O6. It is known for its unique structure, which includes a heptyl chain attached to a benzoate group, and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety.

Preparation Methods

The synthesis of HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the reaction of heptyl alcohol with 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid. The reaction is carried out under esterification conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .

Chemical Reactions Analysis

HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be compared with other similar compounds, such as:

HEPTYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE stands out due to its longer heptyl chain, which can influence its interactions with biological targets and its solubility in various solvents.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

heptyl 4-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C22H23NO4/c1-2-3-4-5-8-15-27-22(26)16-11-13-17(14-12-16)23-20(24)18-9-6-7-10-19(18)21(23)25/h6-7,9-14H,2-5,8,15H2,1H3

InChI Key

UCNHZIHRKRCIJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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